molecular formula C23H25N3O4 B2594964 N'-[2-(2-methoxyphenyl)ethyl]-N-{3-methyl-2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}ethanediamide CAS No. 898411-40-0

N'-[2-(2-methoxyphenyl)ethyl]-N-{3-methyl-2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}ethanediamide

Cat. No.: B2594964
CAS No.: 898411-40-0
M. Wt: 407.47
InChI Key: AFAZCTIHOPFQBE-UHFFFAOYSA-N
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Description

N’-[2-(2-methoxyphenyl)ethyl]-N-{3-methyl-2-oxo-1-azatricyclo[6310^{4,12}]dodeca-4,6,8(12)-trien-6-yl}ethanediamide is a complex organic compound with a unique structure that includes a methoxyphenyl group and a tricyclic core

Scientific Research Applications

N’-[2-(2-methoxyphenyl)ethyl]-N-{3-methyl-2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}ethanediamide has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential pharmacological properties, including its ability to interact with specific biological targets.

    Pharmacology: Research focuses on understanding the compound’s effects on various biological systems and its potential therapeutic applications.

    Materials Science: The unique structure of this compound makes it a candidate for the development of new materials with specific properties.

Preparation Methods

The synthesis of N’-[2-(2-methoxyphenyl)ethyl]-N-{3-methyl-2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}ethanediamide involves multiple steps. One common synthetic route includes the following steps:

    Formation of the tricyclic core: This can be achieved through a series of cyclization reactions starting from simpler precursors.

    Attachment of the methoxyphenyl group: This step typically involves a substitution reaction where the methoxyphenyl group is introduced to the tricyclic core.

    Formation of the ethanediamide linkage: This final step involves the reaction of the intermediate compound with an appropriate diamine under controlled conditions.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to facilitate the synthesis.

Chemical Reactions Analysis

N’-[2-(2-methoxyphenyl)ethyl]-N-{3-methyl-2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}ethanediamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The methoxyphenyl group can undergo substitution reactions with various electrophiles or nucleophiles, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations.

Mechanism of Action

The mechanism of action of N’-[2-(2-methoxyphenyl)ethyl]-N-{3-methyl-2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}ethanediamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent biological responses.

Comparison with Similar Compounds

Similar compounds to N’-[2-(2-methoxyphenyl)ethyl]-N-{3-methyl-2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}ethanediamide include other tricyclic compounds with methoxyphenyl groups. These compounds may share similar chemical properties and biological activities but differ in their specific structures and functional groups. The uniqueness of N’-[2-(2-methoxyphenyl)ethyl]-N-{3-methyl-2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}ethanediamide lies in its specific tricyclic core and the presence of the ethanediamide linkage, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

N-[2-(2-methoxyphenyl)ethyl]-N'-(3-methyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O4/c1-14-18-13-17(12-16-7-5-11-26(20(16)18)23(14)29)25-22(28)21(27)24-10-9-15-6-3-4-8-19(15)30-2/h3-4,6,8,12-14H,5,7,9-11H2,1-2H3,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFAZCTIHOPFQBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=CC(=CC3=C2N(C1=O)CCC3)NC(=O)C(=O)NCCC4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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